N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylcyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c16-11(8-2-1-3-8)14-9-6-12-10-4-5-13-15(10)7-9/h4-8H,1-3H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGNQKMXAFCVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable cyclobutanecarboxylic acid derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity . The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Common reagents include halogenating agents and nucleophiles, often used in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds . Substitution reactions can result in various functionalized derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide, has been identified as a promising structure for developing selective kinase inhibitors. Notably, it has shown significant activity against various kinases implicated in cancer progression.
Key Findings:
- Pim-1 Kinase Inhibition: Research indicates that compounds based on the pyrazolo[1,5-a]pyrimidine framework can inhibit Pim-1 kinase effectively. For instance, a derivative demonstrated an IC50 value of 45 nM against Pim-1, showcasing its potential as a selective therapeutic agent for cancers characterized by abnormal cell growth .
- Case Study on CK2 Inhibition: Another study optimized pyrazolo[1,5-a]pyrimidines to yield selective inhibitors of Casein Kinase 2 (CK2), a key player in cancer biology. The optimized compounds IC19 and IC20 exhibited low micromolar potency and selectivity against CK2α and CK2α’, making them suitable candidates for further development in cancer therapeutics .
Table 1: Inhibitory Potency of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 1 | Pim-1 | 45 | High |
| IC19 | CK2α | 8 | High |
| IC20 | CK2α’ | 38 | High |
Enzymatic Inhibition
Beyond cancer treatment, this compound derivatives have been explored for their enzymatic inhibitory properties.
Functionalization and Synthesis:
Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidines have led to diverse structural modifications that enhance their biological activity. The ability to functionalize these compounds allows for the development of new inhibitors targeting various enzymes involved in disease processes .
Anticancer Potential:
The anticancer potential of these compounds is further supported by their ability to inhibit specific pathways crucial for tumor growth. For instance, the inhibition of BAD phosphorylation through Pim-1 inhibition suggests a mechanism by which these compounds can induce apoptosis in cancer cells .
Material Science Applications
Apart from their medicinal applications, pyrazolo[1,5-a]pyrimidines are also being investigated for their photophysical properties in material science. Their unique structural characteristics allow them to be utilized in developing novel materials with specific optical properties .
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrazolopyrimidine Derivatives
Key Observations:
- Core Heterocycle : Compounds like 5a (triazolo[1,5-a]pyrimidine) differ in the fused heterocycle, which may alter electronic properties and binding modes compared to pyrazolo[1,5-a]pyrimidines .
- Diazenyl/sulfonamide (2a, 3a): Enhances hydrogen-bonding capacity and solubility, critical for nano-carrier formulations . Ethyl ester (CAS 1260169-02-5): May act as a prodrug, requiring enzymatic hydrolysis for activation .
Physicochemical Properties
Table 3: Predicted/Experimental Properties
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential as an inhibitor of various kinases involved in cancer and other diseases. This article explores its biological activity, focusing on its mechanisms, efficacy, and selectivity based on recent research findings.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. Kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. The compound has shown promising results as a selective inhibitor of the Pim-1 kinase, which is implicated in various cancers.
Key Findings:
- Pim-1 Inhibition : The compound demonstrated potent inhibitory activity against Pim-1 with an IC50 value of approximately 45 nM. This suggests a strong potential for therapeutic applications in treating disorders characterized by abnormal cell growth, particularly cancers .
- Selectivity Profile : In a study evaluating its selectivity against a panel of 119 oncogenic kinases, the compound exhibited greater than 95% inhibition of Pim-1 and TRKC at 1 µM concentration, indicating a favorable selectivity profile compared to other kinases .
Efficacy in Cancer Models
Recent studies have assessed the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound was evaluated across various cancer cell lines to determine its growth inhibition potential.
Table 1: Anticancer Activity Across Cell Lines
| Cell Line | Mean Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| RFX 393 | 43.9 | 0.78 |
| Other Cancer Lines | Varies (up to 50%) | Varies |
The data indicates that the compound exhibits significant growth inhibition across multiple cancer cell lines, suggesting it may serve as a viable candidate for further development as an anticancer agent .
Case Studies
Case Study 1: Dual CDK2/TRKA Inhibition
In a focused study on dual inhibitors targeting CDK2 and TRKA, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and tested. Compound 6n showed notable potency with IC50 values of 0.78 µM for CDK2 and 0.98 µM for TRKA. This dual inhibition mechanism enhances the therapeutic potential against cancers that rely on both pathways for progression .
Case Study 2: Cell Cycle Arrest
Further investigations into the effects on the cell cycle revealed that treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in significant G0–G1 phase arrest in treated RFX 393 cells. This suggests that the compound not only inhibits kinase activity but also affects cellular processes leading to apoptosis and reduced proliferation rates .
Safety Profile
The safety profile of this compound appears favorable based on preliminary data indicating minimal off-target effects. Notably, it did not demonstrate significant inhibition of hERG channels at concentrations up to 30 µM, which is critical for assessing cardiac safety in drug development .
Q & A
Q. Basic Research Focus
- Biochemical assays : Fluorescence polarization (FP) assays using labeled ATP analogs confirm kinase inhibition (e.g., IC₅₀ for IRAK4) .
- Cellular thermal shift assays (CETSA) : Detect target stabilization in lysates after compound treatment .
Advanced Consideration
Off-target profiling is critical. Proteome-wide affinity pulldown (e.g., kinome-wide screens at 1 µM) identifies unintended interactions. CRISPR-Cas9 knockout of the putative target (e.g., DDR1) validates on-mechanism activity .
What are the best practices for characterizing synthetic intermediates and final compounds?
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole vs. pyrimidine ring substitution). Aromatic protons in pyrazolo[1,5-a]pyrimidines typically resonate at δ 7.5–9.0 ppm .
- HRMS : Accurate mass (<5 ppm error) verifies molecular formula, especially for halogenated analogs .
Advanced Consideration
X-ray crystallography resolves ambiguous regiochemistry. For example, the cyclobutane carboxamide group in This compound adopts a puckered conformation, impacting docking poses .
How do computational tools enhance the design of pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced Research Focus
- Molecular docking : Glide or AutoDock Vina predicts binding modes to targets like BMPR or DDR1. Focus on conserved salt bridges (e.g., Asp-Phe-Gly motif in kinases) .
- QSAR models : CoMFA/CoMSIA analyses correlate logP and polar surface area with BBB penetration for CNS targets .
What strategies address low yields in large-scale synthesis of the cyclobutane carboxamide moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
